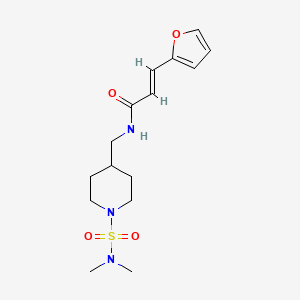

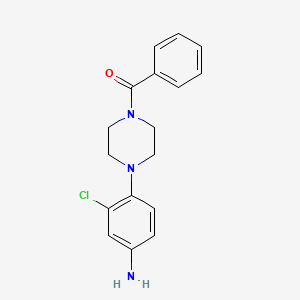

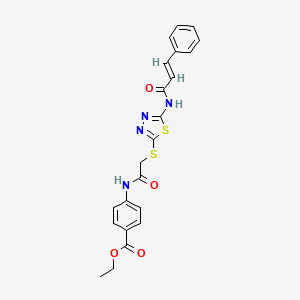

![molecular formula C14H18N2O6S B2564200 Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxylate CAS No. 330978-94-4](/img/structure/B2564200.png)

Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxylate is a chemical compound with the CAS Number: 330978-94-4. It has a linear formula of C14H18N2O6S . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI Code of Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxylate is 1S/C14H18N2O6S/c1-2-22-14(17)11-7-9-15(10-8-11)23(20,21)13-5-3-12(4-6-13)16(18)19/h3-6,11H,2,7-10H2,1H3 . The molecular weight of the compound is 342.37 .Physical And Chemical Properties Analysis

Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxylate is a solid compound . It has a molecular weight of 342.37 .Aplicaciones Científicas De Investigación

Anticancer Potential

Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxylate and its derivatives have been synthesized and evaluated as promising anticancer agents. Studies involved sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which underwent further reactions to produce compounds with potential anticancer activity. These compounds demonstrated significant cytotoxic effects against cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Rehman et al., 2018).

Enzyme Inhibition and Antibacterial Activity

Derivatives of Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxylate have been synthesized and assessed for their enzyme inhibition capabilities, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have shown promising results in inhibiting these enzymes, indicating potential applications in the treatment of diseases like Alzheimer’s. Additionally, these derivatives have displayed antibacterial activity, providing a basis for further research into their potential as antibacterial agents (Khalid et al., 2014).

Antibacterial and Antifungal Applications

A study synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores reported that these compounds exhibit moderate antibacterial and antifungal activity. This research contributes to the understanding of the potential of Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxylate derivatives in developing new antimicrobial agents (Iqbal et al., 2017).

Potential in Drug Development

The structural analyses of various derivatives of Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxylate have provided insights into their potential as drug candidates. These studies have revealed the compounds’ binding interactions and their potential efficacy in inhibiting various biological targets, such as tumor necrosis factor-alpha (TACE) and matrix metalloproteinase (MMP) inhibitors. These findings indicate the compounds' potential in the development of drugs for various diseases, including cancer (Venkatesan et al., 2004).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 1-(4-nitrophenyl)sulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6S/c1-2-22-14(17)11-7-9-15(10-8-11)23(20,21)13-5-3-12(4-6-13)16(18)19/h3-6,11H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOSUDTUEZKYSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

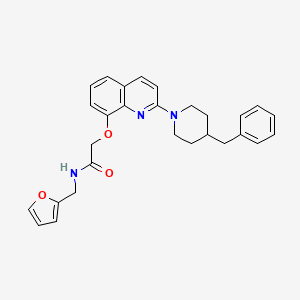

![2-Thiophen-2-ylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2564117.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2564120.png)

![N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2564125.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2564133.png)